molecular formula C23H16BrNO4 B3015953 4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide CAS No. 923164-81-2

4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Cat. No.: B3015953
CAS No.: 923164-81-2
M. Wt: 450.288
InChI Key: AIPGYQYORHUDOS-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the methoxyphenyl and chromenyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides or chromenyl derivatives.

Scientific Research Applications

4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methoxyphenyl)benzamide
  • 4-bromo-N-(2-methylphenyl)benzamide
  • 4-hydroxy-N-(2-methoxyphenyl)benzamide

Uniqueness

Compared to similar compounds, 4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is unique due to the presence of the chromenyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO4/c1-28-20-5-3-2-4-17(20)22-13-19(26)18-12-16(10-11-21(18)29-22)25-23(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPGYQYORHUDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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